Oxalate

Content Navigation

Avoid common quantitation errors in hydrometallurgical REE precipitation and Ca removal assays with our 1000 mg/L oxalate ion standard.

- Bidentate chelation ensures complete metal precipitation and clean thermal decomposition to CO/CO2, preventing carbon residue from high-temperature malonate alternatives.

- Ready-to-use IC standard, ideal for IC-MS, photoreduction scavenger evaluation, and quantitative calcium analysis.

- Certified concentration accuracy with stable aqueous formulation for validated workflow integration.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

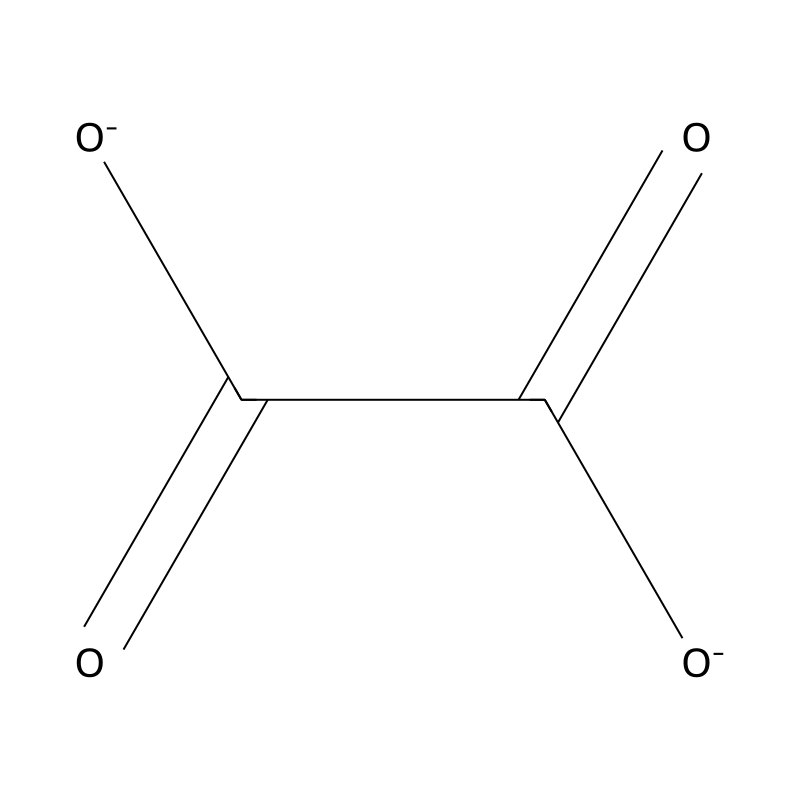

Oxalate is a salt or ester of oxalic acid.

Derivatives of OXALIC ACID. Included under this heading are a broad variety of acid forms, salts, esters, and amides that are derived from the ethanedioic acid structure.

Synonyms

Purity

Package Size

Oxalate (ethanedioate, C2O4^2-) is a symmetric, planar dicarboxylic acid dianion characterized by its strong bidentate chelating ability and precipitating efficiency. In industrial and laboratory procurement, oxalate is primarily sourced as a precursor for metal oxide synthesis, a precipitant for rare earth elements (REEs), and a sacrificial hole scavenger in photoredox catalysis [1]. Its ability to form stable, five-membered chelate rings with transition metals, combined with its clean thermal decomposition profile into volatile carbon oxides (CO and CO2), makes it a critical raw material for catalyst manufacturing, hydrometallurgy, and environmental remediation workflows where purity and processability are required.

Research Fit

Substituting oxalate with closely related monocarboxylates (such as formate or acetate) or homologous dicarboxylates (like malonate) frequently results in process failure [1]. Monocarboxylates lack the rigid bidentate chelating capacity necessary to form highly stable coordination complexes, leading to incomplete precipitation of target metals in hydrometallurgical separations. While malonate can act as a bidentate ligand, it forms less rigid six-membered rings and requires significantly higher temperatures for thermal decomposition. This higher calcination requirement often induces particle sintering and leaves carbonaceous residues, destroying the high surface area required for advanced nanoparticle and catalyst applications. Consequently, substitution away from oxalate compromises yield when low-temperature, carbon-free decomposition or ultra-low solubility limits are required.

Substitution Risk

Lower Calcination Temperature

In the synthesis of metal oxide catalysts, the choice of dicarboxylate precursor directly dictates the required calcination temperature. Thermogravimetric analysis demonstrates that iron oxalate decomposes rapidly between 160–200 °C[1]. In contrast, the homologous iron malonate requires significantly higher temperatures, decomposing between 220–358 °C. This lower decomposition threshold for oxalate ensures that the resulting metal oxides do not undergo high-temperature sintering, thereby preserving a higher active surface area for catalysis and preventing the formation of carbonaceous residues.

| Evidence Dimension | Thermal decomposition temperature |

| Target Compound Data | 160–200 °C (Iron oxalate) |

| Comparator Or Baseline | 220–358 °C (Iron malonate) |

| Quantified Difference | ~60–150 °C reduction in required calcination temperature |

| Conditions | Thermogravimetric analysis (TGA) in air during iron molybdate catalyst synthesis |

Enables the synthesis of high-surface-area, carbon-free metal oxide nanoparticles by avoiding high-temperature sintering.

Rare Earth Recovery by Precipitation

In the recycling of spent Ni-MH batteries and NdFeB magnets, the selective recovery of lanthanides from complex acidic leachates is critical. The addition of oxalate at low pH (< 2) achieves a precipitation recovery of >99.5 wt.% for rare earth elements (such as Nd, Pr, and Ce) [1]. Alternative precipitants and monocarboxylates like formate or acetate remain soluble under these highly acidic conditions and fail to precipitate the REEs quantitatively. Furthermore, oxalate leaves transition metals (Fe, Co, Ni) in solution, providing a highly selective, single-step bulk separation.

| Evidence Dimension | Precipitation recovery of REEs at pH < 2 |

| Target Compound Data | >99.5 wt.% solid-phase recovery (Oxalate) |

| Comparator Or Baseline | Negligible precipitation; requires massive excess or pH adjustment (Formate/Acetate) |

| Quantified Difference | >99% increase in solid-phase REE recovery at low pH |

| Conditions | Acidic leachate (pH ~1.5–2) from spent batteries/magnets at 25 °C |

Provides a highly selective, single-step bulk separation method for critical battery and magnet recycling, bypassing complex solvent extraction.

Enhanced Photoreduction & Clean Oxidation

In advanced oxidation and reduction processes, sacrificial electron donors are required to prevent electron-hole recombination. When ammonium oxalate is used as a hole scavenger with Ag/Fe3O4/TiO2 nanofiber photocatalysts for Cr(VI) reduction, the reaction rate constant reaches 0.260 min⁻¹ [1]. This is 6.95 times higher than the baseline system without oxalate (0.038 min⁻¹). Furthermore, unlike traditional scavengers such as methanol—which oxidizes into toxic formaldehyde—oxalate undergoes homolytic cleavage to yield benign CO2, making it a significantly safer and more efficient choice for industrial wastewater treatment.

| Evidence Dimension | Photocatalytic reaction rate constant for Cr(VI) reduction |

| Target Compound Data | 0.260 min⁻¹ (with Oxalate) |

| Comparator Or Baseline | 0.038 min⁻¹ (Baseline without scavenger) |

| Quantified Difference | 6.95-fold increase in reaction kinetics |

| Conditions | Ag/Fe3O4/TiO2 nanofibers under visible light irradiation |

Drastically improves the throughput and environmental safety profile of industrial photocatalytic wastewater treatment systems.

Ultra-Low Solubility for Calcium Removal

The thermodynamic stability of the calcium oxalate crystal lattice makes it one of the most insoluble calcium salts available for chemical processing. The solubility product constant (Ksp) of calcium oxalate monohydrate is exceptionally low at ~2.0 × 10⁻⁹ at 25 °C [1]. In comparison, calcium salts of larger dicarboxylates, such as calcium malonate or pimelate, exhibit significantly higher solubilities (often orders of magnitude more soluble). This ultra-low solubility ensures that oxalate can quantitatively strip calcium ions from aqueous solutions, a property heavily utilized in analytical gravimetry and industrial water softening.

| Evidence Dimension | Solubility product constant (Ksp) for Calcium salt |

| Target Compound Data | ~2.0 × 10⁻⁹ at 25 °C (Calcium Oxalate) |

| Comparator Or Baseline | >> 10⁻⁵ (Calcium Malonate/Pimelate) |

| Quantified Difference | Orders of magnitude lower solubility |

| Conditions | Aqueous solution at 25 °C |

Makes oxalate a standard procurement choice for quantitative calcium removal and precise analytical gravimetry.

Catalyst & Nanoparticle Synthesis

Directly following from its low-temperature thermal decomposition profile, oxalate is the preferred ligand and precursor for synthesizing high-surface-area mixed metal oxides, spinels, and perovskites without carbon contamination[1].

Rare Earth Recycling

Leveraging its ability to quantitatively precipitate REEs at low pH, oxalate is an essential reagent for extracting neodymium, praseodymium, and cerium from spent NdFeB magnets and Ni-MH battery leachates [2].

Photocatalytic Wastewater Treatment

Due to its quantitatively proven hole-scavenging efficiency and clean oxidation to CO2, oxalate is a highly effective sacrificial agent for driving the photoreduction of toxic heavy metals (like Cr(VI)) in complex wastewater streams [3].

Calcium Gravimetry & Sequestration

Driven by the ultra-low solubility of calcium oxalate, oxalate salts are the standard reagents used for the quantitative precipitation, measurement, and removal of calcium in both laboratory and industrial settings [4].

Application Fit

References

- [1] Brookes, C., et al. 'Iron molybdate catalysts synthesised via dicarboxylate decomposition for the partial oxidation of methanol to formaldehyde', Catalysis Science & Technology, 2022.

- [2] Paulino, J. F., et al. 'RECOVERY OF METALS FROM ELECTROACTIVE COMPONENTS OF SPENT Ni-MH BATTERIES AFTER LEACHING WITH FORMIC ACID', Detritus, 2021.

- [3] Chen, Y., et al. 'Enhanced Photocatalytic Reduction of Cr(VI) by Combined Magnetic TiO2-Based NFs and Ammonium Oxalate Hole', Catalysts, 2019.

- [4] Kralj, D., et al. 'A Combined Experimental and Modelling Study on Solubility of Calcium Oxalate Monohydrate at Physiologically Relevant pH and Temperatures', Crystals, 2020.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Oxalate

Yadav et al. Cyanide as a Primordial Reductant enables a Protometabolic Reductive Glyoxylate Pathway. Nature Chemistry, DOI: 10.1038/s41557-021-00878-w, published online 3 February 2022

Explore Compound Types